molecular formula C7H7FIN B8144275 3-Fluoro-2-iodo-5-methylaniline

3-Fluoro-2-iodo-5-methylaniline

Cat. No.: B8144275
M. Wt: 251.04 g/mol
InChI Key: URFLZVOHTVJKTM-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-methylaniline is an aromatic amine with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups at positions 3, 2, and 5, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-5-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: of a suitable precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Halogenation: to introduce the fluorine and iodine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) are commonly used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodo-5-methylaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, it can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Halogenation: Halogen sources like N-bromosuccinimide or iodine with a suitable catalyst.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nitration can yield nitro derivatives, while halogenation can introduce additional halogen atoms at specific positions on the benzene ring .

Scientific Research Applications

3-Fluoro-2-iodo-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-Fluoro-5-iodoaniline
  • 3-Fluoro-4-iodoaniline
  • 2-Iodo-5-methylaniline

Comparison: 3-Fluoro-2-iodo-5-methylaniline is unique due to the specific positions of the substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. For instance, the presence of both fluorine and iodine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

3-fluoro-2-iodo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFLZVOHTVJKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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